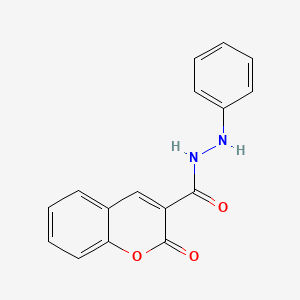![molecular formula C8H10N4O2 B13159476 [4-(N'-Hydroxycarbamimidoyl)phenyl]urea](/img/structure/B13159476.png)
[4-(N'-Hydroxycarbamimidoyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(N’-Hydroxycarbamimidoyl)phenyl]urea: is a chemical compound with the molecular formula C8H10N4O2 and a molecular weight of 194.19 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(N’-Hydroxycarbamimidoyl)phenyl]urea typically involves the reaction of 4-isocyanatophenyl isocyanate with hydroxylamine hydrochloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for [4-(N’-Hydroxycarbamimidoyl)phenyl]urea are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: [4-(N’-Hydroxycarbamimidoyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oximes or nitriles.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: [4-(N’-Hydroxycarbamimidoyl)phenyl]urea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized materials .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an anticancer agent. Preliminary studies have shown that it can inhibit the growth of certain cancer cell lines .
Industry: In the industrial sector, [4-(N’-Hydroxycarbamimidoyl)phenyl]urea is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials .
Wirkmechanismus
The mechanism of action of [4-(N’-Hydroxycarbamimidoyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
[4-(N’-Hydroxycarbamimidoyl)phenyl]boronic acid: This compound shares a similar structure but contains a boronic acid group instead of a urea group.
Diethyl (5-Benzyl-2-(4-(N’-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate: This compound contains both amidoxime and phosphonyl functional groups and is studied for its antiparasitic properties.
Uniqueness: [4-(N’-Hydroxycarbamimidoyl)phenyl]urea is unique due to its urea functional group, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from similar compounds.
Eigenschaften
Molekularformel |
C8H10N4O2 |
|---|---|
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]urea |
InChI |
InChI=1S/C8H10N4O2/c9-7(12-14)5-1-3-6(4-2-5)11-8(10)13/h1-4,14H,(H2,9,12)(H3,10,11,13) |
InChI-Schlüssel |
LIXNCCCXFDABSG-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C(=N/O)/N)NC(=O)N |
Kanonische SMILES |
C1=CC(=CC=C1C(=NO)N)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


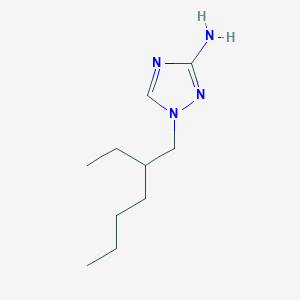
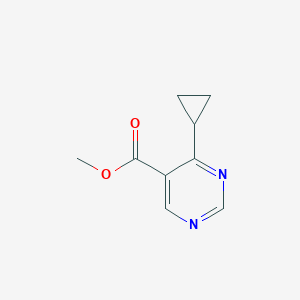
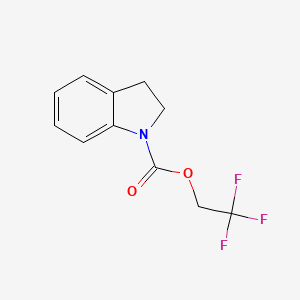
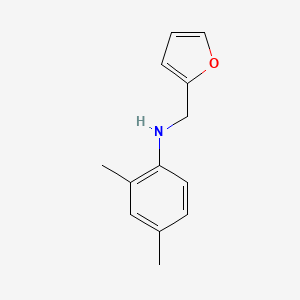
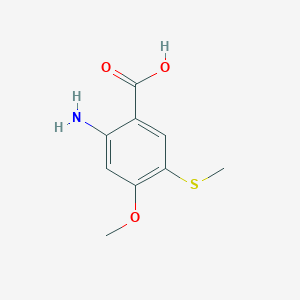

![9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13159428.png)
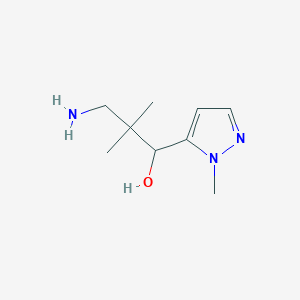
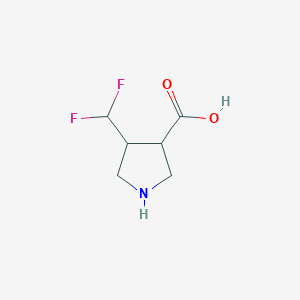
![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13159443.png)
![2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene](/img/structure/B13159452.png)


